Cas no 1186300-64-0 (4,4-Dimethylpyrrolidin-3-amine)

4,4-Dimethylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- SCHEMBL3407581
- EN300-725224
- AKOS026707353
- 1186300-64-0
- F1907-1968
- 4,4-dimethylpyrrolidin-3-amine
- 3-Pyrrolidinamine, 4,4-dimethyl-
- 4,4-Dimethylpyrrolidin-3-amine
-
- インチ: 1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3
- InChIKey: PSOSCZPVIGSAAZ-UHFFFAOYSA-N
- ほほえんだ: N1CC(C(C)(C)C1)N
計算された属性
- せいみつぶんしりょう: 114.115698455g/mol
- どういたいしつりょう: 114.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 88.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 38Ų
4,4-Dimethylpyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D257496-100mg |
4,4-Dimethylpyrrolidin-3-amine |
1186300-64-0 | 100mg |
$ 160.00 | 2022-06-05 | ||
Life Chemicals | F1907-1968-2.5g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 2.5g |
$1374.0 | 2023-09-07 | |
Enamine | EN300-725224-0.1g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 0.1g |
$767.0 | 2023-07-07 | ||
TRC | D257496-500mg |
4,4-Dimethylpyrrolidin-3-amine |
1186300-64-0 | 500mg |
$ 635.00 | 2022-06-05 | ||
Enamine | EN300-725224-2.5g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 2.5g |
$1707.0 | 2023-07-07 | ||
Life Chemicals | F1907-1968-1g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 1g |
$687.0 | 2023-09-07 | |
Life Chemicals | F1907-1968-0.5g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 0.5g |
$652.0 | 2023-09-07 | |
Enamine | EN300-725224-5.0g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 5.0g |
$2525.0 | 2023-07-07 | ||
Enamine | EN300-725224-0.05g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 0.05g |
$732.0 | 2023-07-07 | ||
Life Chemicals | F1907-1968-0.25g |
4,4-dimethylpyrrolidin-3-amine |
1186300-64-0 | 95%+ | 0.25g |
$619.0 | 2023-09-07 |
4,4-Dimethylpyrrolidin-3-amine 関連文献
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1. Back matter
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
4,4-Dimethylpyrrolidin-3-amineに関する追加情報
4,4-Dimethylpyrrolidin-3-amine: A Comprehensive Overview
4,4-Dimethylpyrrolidin-3-amine (CAS No. 1186300-64-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrrolidine derivatives, which are known for their unique chemical properties and wide-ranging utility. In recent years, advancements in synthetic methodologies and the discovery of novel applications have further highlighted the importance of 4,4-Dimethylpyrrolidin-3-amine in both academic and industrial research.
The structure of 4,4-Dimethylpyrrolidin-3-amine consists of a pyrrolidine ring with two methyl groups attached to the fourth carbon atom and an amine group at the third position. This configuration imparts the compound with distinct reactivity and selectivity in various chemical reactions. The methyl groups at the 4-position not only stabilize the ring structure but also enhance the compound's ability to participate in nucleophilic and electrophilic reactions. Recent studies have demonstrated that this compound can serve as an effective building block for synthesizing complex molecules with intricate architectures.
One of the most notable applications of 4,4-Dimethylpyrrolidin-3-amine is in the pharmaceutical industry. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including antibiotics and antiviral agents. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its role in constructing macrocyclic compounds with potent antimicrobial activity. The ability of 4,4-Dimethylpyrrolidin-3-amine to form stable amide bonds has made it an invaluable tool in peptide synthesis, enabling the creation of novel therapeutic agents with enhanced bioavailability.
In addition to its pharmaceutical applications, 4,4-Dimethylpyrrolidin-3-amine has found significant use in agrochemicals. Its ability to act as a chiral auxiliary has facilitated the synthesis of enantiomerically pure pesticides and herbicides. A recent breakthrough reported in *Green Chemistry* demonstrated that this compound can be employed in asymmetric catalysis to produce environmentally friendly agrochemicals with high enantioselectivity. Such advancements underscore its potential to contribute to sustainable agricultural practices.
The chemical synthesis of 4,4-Dimethylpyrrolidin-3-amine has also been a focal point of recent research efforts. Traditional methods often involve multi-step processes that are labor-intensive and inefficient. However, innovative approaches such as microwave-assisted synthesis and continuous flow chemistry have been developed to streamline its production. These methods not only improve yield but also reduce reaction time and energy consumption, making them more suitable for large-scale industrial applications.
Another area where 4,4-Dimethylpyrrolidin-3-amine has shown promise is in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics and advanced materials development. A study published in *Advanced Materials* revealed that this compound can be incorporated into polymer frameworks to enhance their electrical conductivity without compromising mechanical stability. Such findings open new avenues for its application in next-generation electronic devices.
Despite its numerous advantages, the use of 4,4-Dimethylpyrrolidin-3-amine is not without challenges. Issues such as scalability and cost-effectiveness remain critical considerations for its widespread adoption. However, ongoing research is focused on addressing these limitations through the development of more efficient synthetic pathways and cost-saving strategies.
In conclusion, 4,4-Dimethylpyrrolidin-3-amine (CAS No. 1186300-64-0) stands out as a pivotal compound with diverse applications across multiple disciplines. Its role as a key intermediate in pharmaceuticals, agrochemicals, and materials science continues to expand thanks to cutting-edge research and technological advancements. As scientists delve deeper into its properties and potential uses, this compound is poised to play an even greater role in shaping future innovations across various industries.
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